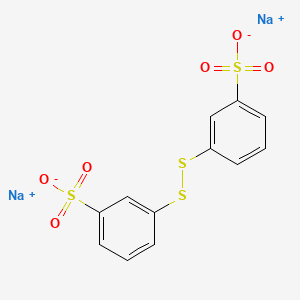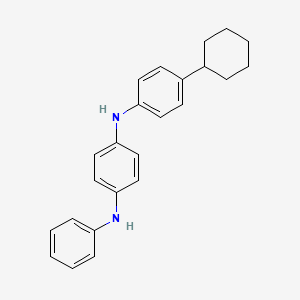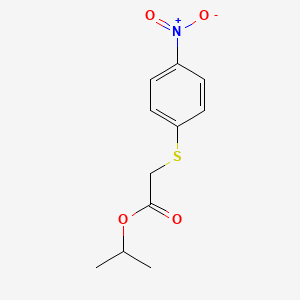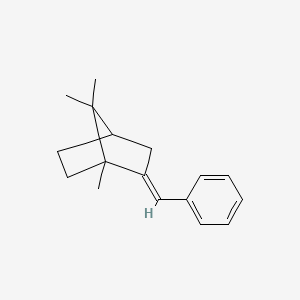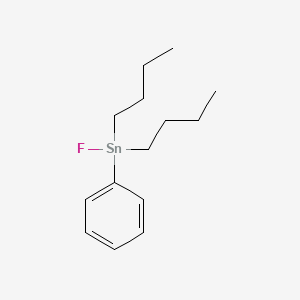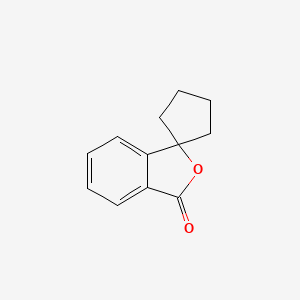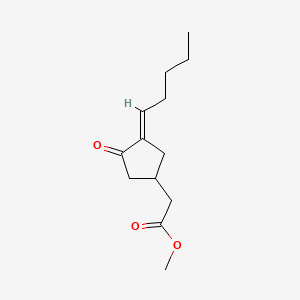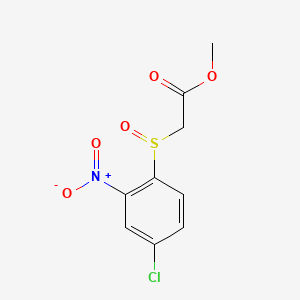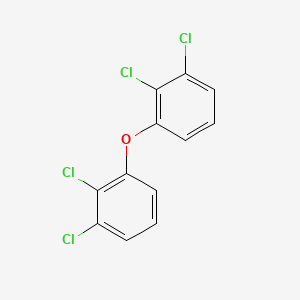
2,2',3,3'-Tetrachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their environmental persistence and potential health risks .
准备方法
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,2’,3,3’-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
化学反应分析
Types of Reactions
2,2’,3,3’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated phenols, while reduction may yield less chlorinated diphenyl ethers .
科学研究应用
2,2’,3,3’-Tetrachlorodiphenyl ether has various scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of polychlorinated diphenyl ethers.
Biology: Investigated for its potential effects on biological systems.
Medicine: Studied for its potential health risks and toxicological effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism by which 2,2’,3,3’-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to various biological responses, including changes in gene expression and enzyme activity .
相似化合物的比较
Similar Compounds
- 2,2’,3,4-Tetrachlorodiphenyl ether
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,3’,4’-Tetrachlorodiphenyl ether
Uniqueness
2,2’,3,3’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may have different environmental persistence and toxicological profiles .
属性
CAS 编号 |
727738-46-7 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC 名称 |
1,2-dichloro-3-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H |
InChI 键 |
WXEOWWVZWWGBBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


